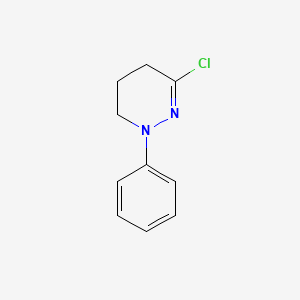
3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This (4 + 2) cycloaddition reaction is carried out under transition-metal-free conditions, making it an economical and practical method . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyridazine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various tetrahydropyridazine compounds.
Scientific Research Applications
3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- 3-Chloropropiophenone
Uniqueness
3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine is unique due to its specific substitution pattern and the presence of both a chloro and phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
112933-58-1 |
|---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-2-phenyl-4,5-dihydro-3H-pyridazine |
InChI |
InChI=1S/C10H11ClN2/c11-10-7-4-8-13(12-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
ZRQKNWAUCDFVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN(C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















